

Meta-analysis of UM-164: A Comparative Guide for Researchers

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A Dual c-Src/p38 Kinase Inhibitor for Cancer Therapy

This guide provides a comprehensive meta-analysis of the research findings on **UM-164**, a potent dual inhibitor of c-Src and p38 mitogen-activated protein kinase (MAPK). It is intended for researchers, scientists, and drug development professionals, offering a comparative overview of **UM-164**'s performance against other kinase inhibitors, supported by available experimental data.

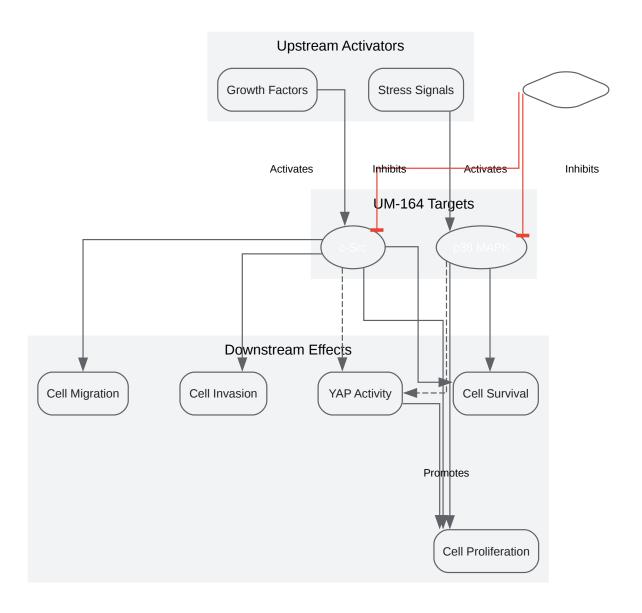
Important Note on Retracted Data: A significant portion of the initial research on **UM-164**'s efficacy in triple-negative breast cancer (TNBC) has been retracted.[1] This guide will focus on the remaining available and reliable data, primarily concerning glioma and in vitro studies, while clearly acknowledging the limitations imposed by the retraction.

Mechanism of Action and Signaling Pathway

UM-164 is a small molecule inhibitor that uniquely targets the inactive "DFG-out" conformation of both c-Src and p38 kinases.[2] This dual inhibition is thought to provide a superior therapeutic effect compared to targeting either kinase alone. The c-Src pathway is crucial in regulating cell proliferation, survival, migration, and invasion, and its over-activation is implicated in various cancers.[3][4] The p38 MAPK pathway is involved in cellular responses to stress and inflammation and also plays a complex role in cancer progression.[5] By inhibiting both, **UM-164** can simultaneously disrupt multiple oncogenic signaling cascades.

Below is a diagram illustrating the signaling pathways targeted by **UM-164**.





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UM-164 targets both c-Src and p38 MAPK pathways.

Comparative In Vitro Efficacy

The following tables summarize the available half-maximal inhibitory concentration (IC50) values for **UM-164** and other relevant c-Src inhibitors across various cancer cell lines. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.



Table 1: IC50 Values of UM-164 in Glioma Cell Lines

Cell Line	UM-164 IC50 (μM) at 24h	UM-164 IC50 (μM) at 48h	UM-164 IC50 (μM) at 72h
LN229	10.07[6]	6.20[6]	3.81[6]
SF539	3.75[6]	2.68[6]	1.23[6]
GBM1492 (patient- derived)	10[6]	Not Reported	Not Reported

Table 2: Comparative IC50 Values of c-Src Inhibitors in Various Cancer Cell Lines



Inhibitor	Cell Line	Cancer Type	IC50 (nM)
UM-164	MDA-MB-231	Triple-Negative Breast Cancer	50-3000 (effective range)[7]
Melanoma Cell Lines	Melanoma	50-3000 (effective range)[7]	
Dasatinib	Lox-IMVI	Melanoma	<50 (highly sensitive) [8]
HT144	Melanoma	Moderately sensitive[8]	
MDA-MB-231	Triple-Negative Breast Cancer	6100 ± 2200[9]	-
4T1	Breast Cancer (Murine)	14 ± 3[9]	-
Various Sarcoma Lines	Sarcoma	Varies (see source) [10]	-
Bosutinib	K562	Chronic Myeloid Leukemia	Varies by timepoint (see source)[11]
Ba/F3 (with Bcr-Abl mutations)	Leukemia	Varies by mutation (see source)[12]	
Saracatinib (AZD0530)	Various Human Cancer Lines	Colon, Prostate, Lung, Leukemia	200-700[13][14]
K562	Chronic Myeloid Leukemia	220[14]	
SNU216	Gastric Cancer	<1000[15]	-
NCI-N87	Gastric Cancer	<1000[15]	-

In Vivo Efficacy Glioma Xenograft Model





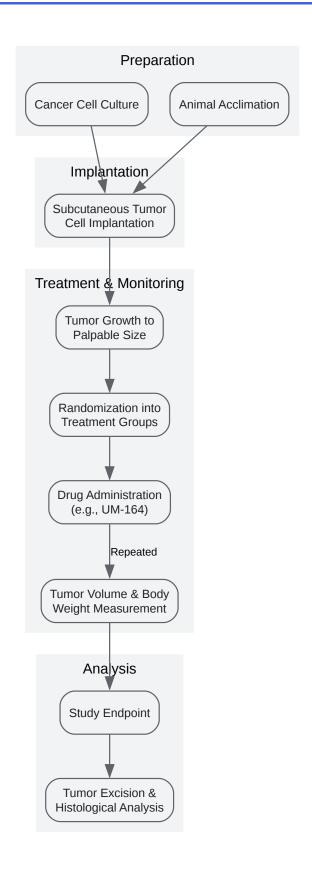


In a nude mouse xenograft model using LN229 glioma cells, **UM-164** demonstrated a significant reduction in tumor growth.[6]

- Treatment: 5 mg/kg or 10 mg/kg UM-164 administered via intraperitoneal injection every three days.
- Results: Both doses of UM-164 led to a persistent atrophy of tumors compared to the control
 group, with the 10 mg/kg dose showing superior efficacy.[6] Immunohistochemical analysis
 revealed decreased proliferation markers (Ki67) and reduced expression of Cyclin D1 and
 CYR61 in the tumors of treated mice.[6]

The following diagram illustrates the general workflow for a xenograft efficacy study.





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A typical workflow for in vivo xenograft studies.



Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These are generalized protocols and may have been adapted in the specific studies referenced.

Cell Viability Assay (CCK-8)

This assay measures cell viability and proliferation based on the reduction of a water-soluble tetrazolium salt (WST-8) by cellular dehydrogenases to a colored formazan product.

- Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 μL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
- Drug Treatment: Add various concentrations of the test compound (e.g., UM-164) to the wells. Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
- CCK-8 Addition: Add 10 μL of CCK-8 solution to each well.
- Final Incubation: Incubate the plate for 1-4 hours at 37°C.
- Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Transwell Migration and Invasion Assay

This assay assesses the migratory and invasive potential of cancer cells.

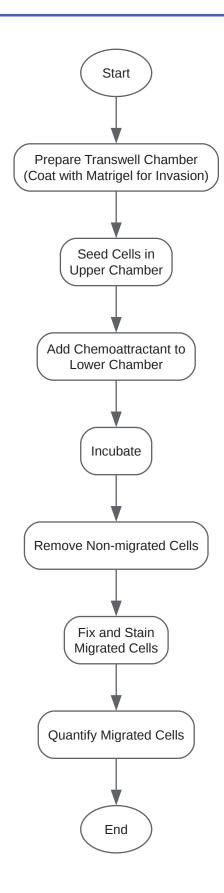
- Chamber Preparation: For invasion assays, coat the upper surface of a Transwell insert (typically with an 8 μm pore size membrane) with a basement membrane matrix (e.g., Matrigel). For migration assays, no coating is needed. Rehydrate the inserts in serum-free medium.
- Cell Seeding: Suspend serum-starved cells in serum-free medium and seed them into the upper chamber of the Transwell insert.



- Chemoattractant: Fill the lower chamber with a medium containing a chemoattractant, such as fetal bovine serum (FBS) or specific growth factors.
- Incubation: Incubate the plate for a period that allows for cell migration/invasion (e.g., 24 hours).
- Cell Removal: Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
- Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain with a solution like crystal violet.
- Quantification: Count the stained cells in several microscopic fields to determine the average number of migrated/invaded cells.

The following diagram outlines the workflow for a transwell migration/invasion assay.





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Workflow of a Transwell migration and invasion assay.



Clonogenic Assay

This assay evaluates the ability of a single cell to form a colony, a measure of its reproductive viability after treatment.

- Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells) in a 6-well plate or a 10 cm dish.
- Treatment: Allow cells to attach, then treat with the desired compound for a specific duration.
- Incubation: Remove the treatment medium, wash the cells, and add fresh medium. Incubate for 1-3 weeks to allow for colony formation.
- Fixation and Staining: Fix the colonies with a solution like methanol and acetic acid, and then stain with crystal violet.
- Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells).
- Data Analysis: Calculate the surviving fraction of cells for each treatment condition compared to the untreated control.

Conclusion and Future Directions

UM-164 remains a molecule of interest due to its dual inhibitory mechanism against c-Src and p38 MAPK. The available data, particularly in glioma models, suggests potential therapeutic efficacy. However, the retraction of key findings in triple-negative breast cancer underscores the need for cautious interpretation and further validation of its anti-cancer activities.

Future research should focus on:

- Independent validation: Rigorous and independent studies are required to confirm the efficacy of UM-164 in various cancer types, especially TNBC.
- Head-to-head comparisons: Direct comparative studies of UM-164 against other c-Src and p38 inhibitors under standardized conditions are crucial for a definitive assessment of its relative potency and selectivity.



- Biomarker discovery: Identifying biomarkers that predict sensitivity to UM-164 will be essential for patient stratification in future clinical trials.
- Clinical investigation: Should preclinical data be robustly validated, well-designed clinical trials will be necessary to evaluate the safety and efficacy of UM-164 in cancer patients.

This guide provides a snapshot of the current understanding of **UM-164**. As new research emerges, this information will need to be updated to reflect the evolving landscape of kinase inhibitor development.

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